molecular formula C15H22ClNO2 B5988358 1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride

1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride

Cat. No.: B5988358
M. Wt: 283.79 g/mol
InChI Key: PKRXUKGHNKYHPR-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydroxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with a halogenated compound under basic conditions to form the hydroxyphenyl intermediate.

    Introduction of the piperidinyl group: The hydroxyphenyl intermediate is then reacted with a piperidine derivative in the presence of a suitable catalyst to introduce the piperidinyl group.

    Formation of the final product: The resulting compound is then subjected to further reactions, such as reduction or substitution, to obtain the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride can be compared with other similar compounds, such as:

    1-(4-Hydroxyphenyl)-3-(4-ethylpiperidin-1-yl)propan-1-one: Similar structure but with an ethyl group instead of a methyl group.

    1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-12-6-9-16(10-7-12)11-8-15(18)13-2-4-14(17)5-3-13;/h2-5,12,17H,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRXUKGHNKYHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(=O)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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